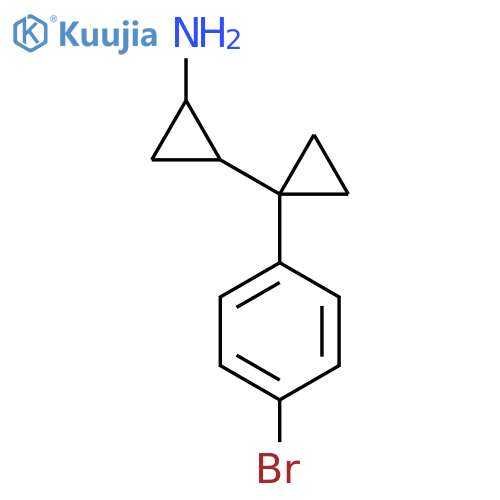Cas no 2228545-46-6 (2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine)
2-1-(4-ブロモフェニル)シクロプロピルシクロプロパン-1-アミンは、有機合成化学において重要な中間体として利用される化合物です。その特徴的なシクロプロパン環構造とブロモフェニル基を有しており、医薬品や農薬の開発において有用な骨格を提供します。高い反応性を持つアミン基を有するため、さらなる誘導体化が可能であり、多様な化学変換が期待できます。また、ブロモフェニル基はパラ位に配置されているため、求電子置換反応やカップリング反応に適した特性を示します。この化合物は、精密有機合成や創薬研究における重要なビルディングブロックとしての役割が期待されます。

2228545-46-6 structure
商品名:2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine
2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine
- EN300-1916199
- 2228545-46-6
- 2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine
-
- インチ: 1S/C12H14BrN/c13-9-3-1-8(2-4-9)12(5-6-12)10-7-11(10)14/h1-4,10-11H,5-7,14H2
- InChIKey: BOINZHABFYYBOK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1(CC1)C1CC1N
計算された属性
- せいみつぶんしりょう: 251.03096g/mol
- どういたいしつりょう: 251.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916199-0.05g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1916199-0.25g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1916199-10g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 10g |
$6635.0 | 2023-09-17 | ||
| Enamine | EN300-1916199-5g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 5g |
$4475.0 | 2023-09-17 | ||
| Enamine | EN300-1916199-0.1g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1916199-1g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1916199-10.0g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1916199-1.0g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1916199-5.0g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1916199-2.5g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 2.5g |
$3025.0 | 2023-09-17 |
2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
2228545-46-6 (2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine) 関連製品
- 2279938-29-1(Alkyne-SS-COOH)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
